

Experimental Applications of 3-Aminobenzamide: A Potent PARP Inhibitor

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Compound of Interest

Compound Name: 3-Amino-N,N-dimethylbenzamide

Cat. No.: B112486

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Note: While the inquiry specifically requested information on **3-Amino-N,N-dimethylbenzamide**, a thorough review of scientific literature reveals a significant lack of detailed experimental data for this specific compound. However, its close structural analog, 3-Aminobenzamide (3-AB), is a well-characterized and extensively studied inhibitor of Poly(ADP-ribose) polymerase (PARP). This document provides detailed application notes and protocols for 3-Aminobenzamide, which serves as a valuable reference for researchers interested in the experimental uses of this class of compounds.

Application Notes

3-Aminobenzamide is a potent inhibitor of PARP enzymes, which play a crucial role in DNA repair, genomic stability, and cell death pathways.^{[1][2][3]} Its ability to interfere with these fundamental cellular processes has led to its widespread use as a research tool in various fields, including oncology, neurobiology, and endocrinology.

Cancer Research: In oncology, 3-AB is primarily utilized to enhance the efficacy of DNA-damaging agents such as chemotherapeutics and radiation.^{[4][5]} By inhibiting PARP-mediated DNA repair, 3-AB can sensitize cancer cells to the cytotoxic effects of these treatments, a concept known as synthetic lethality, particularly in tumors with existing DNA repair deficiencies like BRCA1/2 mutations.^[6] Studies have shown that 3-AB can potentiate the killing of various human tumor cell lines when used in combination with methylating agents.^{[4][5]} Furthermore, it has been observed to induce differentiation in cancer cells, such as human osteosarcoma MG-63 cells, by altering gene expression profiles and promoting cell cycle arrest.^[3]

Neuroprotection: 3-Aminobenzamide has demonstrated significant neuroprotective effects in various models of neurological damage. In studies of cerebral ischemia, 3-AB has been shown to reduce infarct volume and decrease neutrophil infiltration, thereby mitigating brain damage. [7] It is also investigated for its potential to rescue neurons from apoptosis in conditions like spinal cord injury and retinal ischemia-reperfusion injury.[8][9][10] The mechanism underlying its neuroprotective action is linked to the prevention of PARP over-activation, which can otherwise lead to energy depletion and cell death in neurons.

Diabetes Research: In the context of diabetes, 3-Aminobenzamide has been studied for its protective effects on pancreatic β -cells. Research indicates that 3-AB can prevent streptozotocin-induced β -cell toxicity and the onset of diabetes in animal models.[1][2] This protective effect is attributed to the inhibition of PARP, which helps in preserving intracellular NAD⁺ levels and preventing the activation of DNA repair mechanisms that can be detrimental to islet cells.[2]

Quantitative Data Summary

The following tables summarize key quantitative data for 3-Aminobenzamide from various experimental studies.

Table 1: In Vitro Efficacy of 3-Aminobenzamide

Parameter	Cell Line/System	Value	Reference
IC ₅₀ (PARP Inhibition)	Chinese Hamster Ovary (CHO) cells	~50 nM	[11][12][13]
Effective Concentration (PARP Inhibition)	Various cell lines	>1 μ M (>95% inhibition)	[13]
Potentiation of Cytotoxicity (MMS)	Human tumor cell lines	1.7- to 3.8-fold	[4][5]
Potentiation of Cytotoxicity (MNNG)	Human tumor cell lines	1.7- to 3.8-fold	[4][5]

Table 2: In Vivo Efficacy of 3-Aminobenzamide

Animal Model	Condition	Dosage	Effect	Reference
Mice	Transient Focal Cerebral Ischemia	40 mg/kg (i.p.)	30% decrease in infarct volume	[7]
Rats	Streptozotocin-induced Diabetes	300 mg/kg (i.p.)	Prevention of overt diabetes	[1]
Rats	Intracranial Aneurysm	10, 20, 40 mg/kg (i.p.)	Dose-dependent decrease in blood pressure and inflammation	[14]
Rats	Retinal Ischemia	3-100 mM (intracameral infusion)	Significant amelioration of retinal damage	[9]
Mice	Genotoxicity Assay	30 mg/kg	Enhanced sensitivity of comet and PBMN assays	[15]

Experimental Protocols

Protocol 1: PARP Inhibition Assay (Cell-Based)

This protocol outlines a general procedure to measure the inhibitory effect of 3-Aminobenzamide on PARP activity in a cellular context.

Materials:

- Cell line of interest (e.g., CHO, HeLa)
- Complete cell culture medium
- 3-Aminobenzamide (stock solution in DMSO or water)
- DNA-damaging agent (e.g., H₂O₂ or MNNG)

- PARP activity assay kit (e.g., colorimetric or fluorometric)
- 96-well plates
- Plate reader

Procedure:

- Cell Seeding: Seed cells in a 96-well plate at a density that allows them to reach 70-80% confluence on the day of the experiment.
- Compound Treatment: Prepare serial dilutions of 3-Aminobenzamide in cell culture medium. Remove the old medium from the cells and add the medium containing different concentrations of 3-AB. Incubate for 1-2 hours.
- Induction of DNA Damage: To activate PARP, treat the cells with a DNA-damaging agent (e.g., 20 μ M H₂O₂) for a predetermined time (e.g., 10-15 minutes). Include a vehicle control (no DNA damage) and a positive control (DNA damage, no 3-AB).
- PARP Activity Measurement: Following treatment, lyse the cells and measure PARP activity according to the manufacturer's instructions of the chosen PARP assay kit.
- Data Analysis: Determine the percentage of PARP inhibition for each concentration of 3-AB relative to the positive control. Calculate the IC₅₀ value by plotting the percent inhibition against the log of the 3-AB concentration and fitting the data to a dose-response curve.

Protocol 2: Cell Viability Assay (Potentiation of Chemotherapy)

This protocol describes how to assess the ability of 3-Aminobenzamide to enhance the cytotoxicity of a chemotherapeutic agent.

Materials:

- Cancer cell line (e.g., MCF-7, A549)
- Complete cell culture medium

- 3-Aminobenzamide
- Chemotherapeutic agent (e.g., Temozolomide, Doxorubicin)
- Cell viability reagent (e.g., MTT, PrestoBlue)
- 96-well plates
- Plate reader

Procedure:

- Cell Seeding: Seed cancer cells in 96-well plates and allow them to attach overnight.
- Combination Treatment: Treat the cells with:
 - Vehicle control
 - 3-Aminobenzamide alone (at a non-toxic concentration)
 - Chemotherapeutic agent alone (at various concentrations)
 - A combination of the chemotherapeutic agent and 3-Aminobenzamide.
- Incubation: Incubate the cells for a period relevant to the cell line and drug (typically 48-72 hours).
- Viability Assessment: Add the cell viability reagent to each well and incubate according to the manufacturer's protocol.
- Data Measurement: Measure the absorbance or fluorescence using a plate reader.
- Data Analysis: Calculate the percentage of cell viability for each condition relative to the vehicle control. Compare the dose-response curves of the chemotherapeutic agent with and without 3-Aminobenzamide to determine the potentiation effect.

Protocol 3: In Vivo Neuroprotection Study (Rodent Model of Stroke)

This protocol provides a general framework for evaluating the neuroprotective effects of 3-Aminobenzamide in a mouse model of transient focal cerebral ischemia.

Materials:

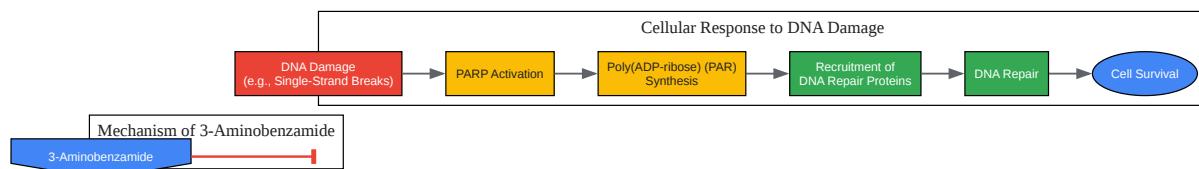
- Male Swiss mice
- Anesthetic (e.g., chloral hydrate)
- Surgical instruments for middle cerebral artery occlusion (MCAO)
- 3-Aminobenzamide solution for injection (e.g., in saline)
- Brain slicing equipment
- TTC (2,3,5-triphenyltetrazolium chloride) solution
- Image analysis software

Procedure:

- Animal Model: Induce transient focal cerebral ischemia in anesthetized mice by occluding the middle cerebral artery for a specific duration (e.g., 15 minutes).
- Drug Administration: Administer 3-Aminobenzamide (e.g., 40 mg/kg, i.p.) or vehicle control at a specific time point relative to the ischemic event (e.g., 15 minutes before reperfusion).
- Post-operative Care and Observation: Monitor the animals for neurological deficits and ensure proper recovery.
- Infarct Volume Assessment: At a predetermined time point post-ischemia (e.g., 24 hours), euthanize the animals and harvest the brains.
- TTC Staining: Slice the brains into coronal sections and stain with TTC solution. Healthy tissue will stain red, while infarcted tissue will remain white.
- Image Analysis: Capture images of the stained brain slices and quantify the infarct volume using image analysis software.

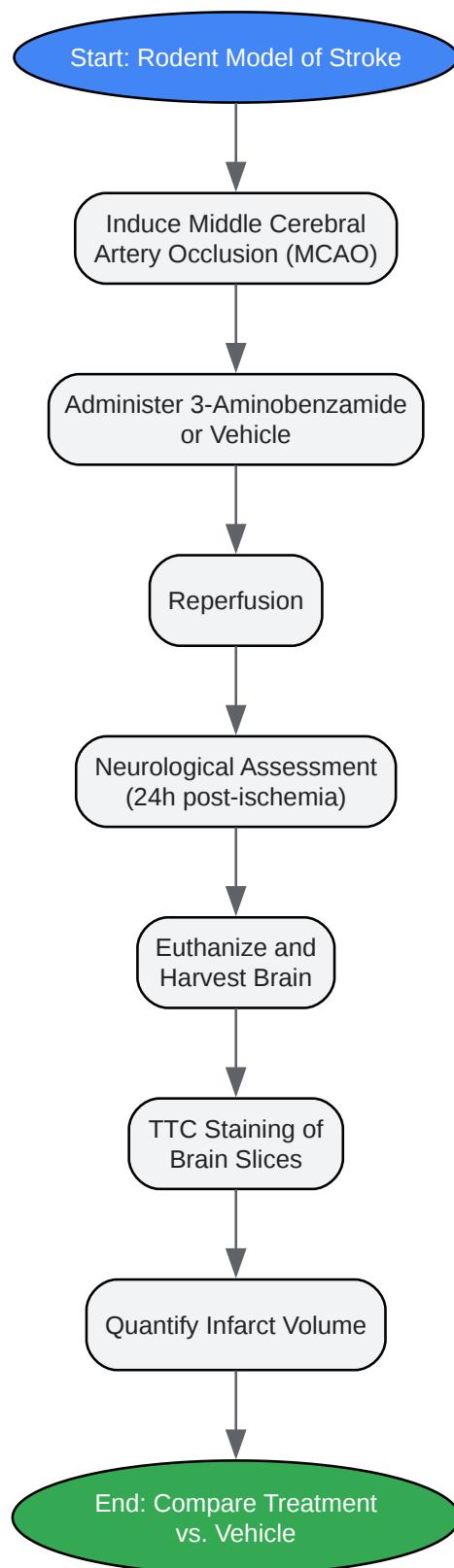
- Statistical Analysis: Compare the infarct volumes between the 3-AB treated group and the vehicle control group using appropriate statistical tests.

Visualizations



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Caption: Mechanism of PARP inhibition by 3-Aminobenzamide.



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Caption: In vivo neuroprotection experimental workflow.

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